(S)-叔丁基(2-氧代吡咯烷-3-基)氨基甲酸酯

描述

Synthesis Analysis

The synthesis of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate involves several key steps, starting from readily available materials. For instance, a practical and scalable synthesis of a closely related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, was achieved through an efficient one-pot, two-step telescoped sequence, highlighting the versatility of similar structures in synthesis processes (Li et al., 2012). This method underscores the compound's synthetic accessibility and its adaptability in the development of pharmaceuticals.

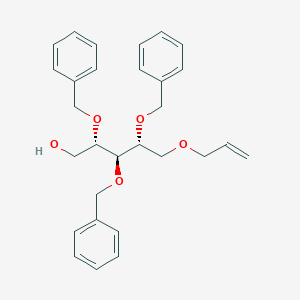

Molecular Structure Analysis

The molecular structure of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate and related compounds exhibits significant stereochemical and conformational attributes. For example, the structure of a related compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}carbamate, was determined, showcasing the detailed stereochemistry and the presence of intramolecular hydrogen bonds (Weber et al., 1995). These structural features are crucial for the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, leveraging its functional groups for further transformation. An efficient method for synthesizing a highly functionalized 2-pyrrolidinone, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, from starting materials demonstrates the compound’s versatility in accessing novel chemical structures (Sasaki et al., 2020). This reactivity is pivotal for the development of new therapeutic agents.

Physical Properties Analysis

The physical properties of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are essential for determining the compound's suitability in various applications, including its handling, storage, and application in synthesis reactions. While specific data on this compound was not directly found, related research provides valuable insights into handling similar compounds under laboratory and industrial conditions.

Chemical Properties Analysis

The chemical properties of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate, including reactivity with different chemical agents and stability under various conditions, are critical for its application in synthesis. Studies on related compounds provide insights into the reactivity patterns and stability profiles, essential for designing synthesis pathways and predicting reaction outcomes (Ghosh et al., 2017).

科学研究应用

光催化胺化

一项研究展示了叔丁基((全氟吡啶-4-基)氧基)氨基甲酸酯(一种酰胺基自由基前体)在光氧化还原催化胺化过程中的应用。该过程对于在温和条件下合成 3-氨基色酮至关重要,进一步促进了各种氨基嘧啶的构建,并扩大了光催化方案的应用范围(Wang 等,2022)。

晶体学分析

另一项研究重点关注全顺式三取代吡咯烷-2-酮衍生物的晶体结构,阐明了分子内氢键对分子稳定性的重要性,并提供了对这类化合物空间排列的见解(Weber 等,1995)。

化学合成效率

一项发表的研究重点介绍了一种叔丁基((S)-1-((R)-氧代-2-基)-2-苯乙基)氨基甲酸酯的有效合成方法,重点关注手性反转关键步骤。该方法简单、成本效益高、产率高,展示了为工业应用制备此类氨基甲酸酯的进步(Li 等,2015)。

超分子化学

对叔丁基(5-氯戊-2,4-二炔-1-基)氨基甲酸酯及其碘衍生物的研究揭示了它们在形成分叉氢键和卤素键中的作用。这项研究丰富了对涉及羰基的超分子相互作用的理解,影响了分子组装和设计(Baillargeon 等,2017)。

不对称合成

另一个重要的应用是对映选择性合成叔丁基((S)-2-(3,5-二氟苯基)-1-((S)-氧代-2-基)乙基)氨基甲酸酯。该化合物作为有效的 β-分泌酶抑制剂的前体,突出了立体控制合成在药物发现中的重要性(Ghosh 等,2017)。

安全和危害

The compound has a GHS07 signal word of “Warning”. The hazard statements associated with it are H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

属性

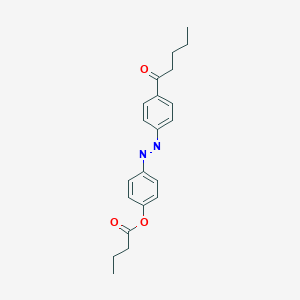

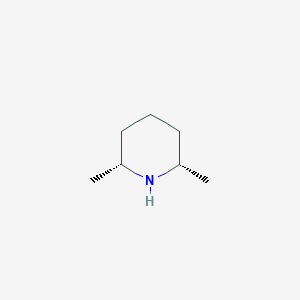

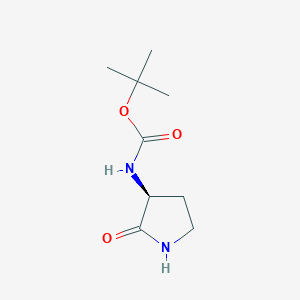

IUPAC Name |

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWCHAUBYVZILO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444342 | |

| Record name | tert-Butyl [(3S)-2-oxopyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate | |

CAS RN |

92235-34-2 | |

| Record name | tert-Butyl [(3S)-2-oxopyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Boc-3-amino-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。